molecular formula C18H15Cl2N3O5S2 B2838787 Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887209-21-4

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2838787
CAS RN: 887209-21-4
M. Wt: 488.35
InChI Key: CVXBLNOEAAIDPH-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the linear formula C32H27Cl2N3O6S. It has a molecular weight of 652.558 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 652.558 .

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is involved in the synthesis of complex molecules. Studies reveal its utility in the creation of derivatives through reactions with various chemical reagents, leading to the synthesis of thiophene, pyrazole, coumarin, and benzothiazole-based compounds. These synthesized compounds are characterized by their unique structural features, confirmed through spectroscopic methods and elemental analysis (Mohareb & Gamaan, 2018). Similarly, the compound's role in generating ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through one-pot synthesis methods showcases its versatility in producing bioactive molecules in efficient ways (Reddy & Krupadanam, 2010).

Biological Activity Studies

The compound also finds application in the development of bioactive molecules for pharmacological screening. Derivatives synthesized from Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties. Such studies are crucial in identifying potential therapeutic agents and expanding the understanding of bioactive compounds' structure-activity relationships (Patel et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-5-3-10(19)7-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXBLNOEAAIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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